2H,3H-Naphtho[1,2-B]furan-2-one chemical structure and properties
2H,3H-Naphtho[1,2-B]furan-2-one chemical structure and properties
This guide provides an in-depth technical analysis of 2H,3H-Naphtho[1,2-b]furan-2-one , a fused bicyclic lactone scaffold with significant utility in medicinal chemistry and organic synthesis.
Executive Summary
2H,3H-Naphtho[1,2-b]furan-2-one (CAS: 6050-80-2) is a heterocyclic lactone characterized by the fusion of a naphthalene ring with a saturated furanone moiety. Structurally, it represents the intramolecular ester (lactone) of (2-hydroxynaphthalen-1-yl)acetic acid. This compound serves as a critical pharmacophore in the development of anti-cancer agents (specifically tanshinone analogues) and MCH-R1 antagonists. Its chemical behavior is dominated by the lability of the lactone ring and the nucleophilicity of the C3 position, making it a versatile intermediate for divergent synthesis.
Part 1: Structural Architecture & Physicochemical Profile
Molecular Geometry and Numbering
The molecule consists of a naphthalene core fused at the 1,2-positions to a furan-2-one ring.
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Fusion Bond: The C1-C2 bond of the naphthalene ring forms the fusion edge.
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Heteroatom Placement: The oxygen atom is located at the position corresponding to C2 of the naphthalene precursor, while the carbonyl carbon is at position 2 of the furan ring.
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Saturation: The "3H" designation indicates that carbon 3 (adjacent to the carbonyl) is saturated (
hybridized), distinguishing it from the unsaturated furanone (coumarin-like) analogues.
Physicochemical Properties
The following data summarizes the core physical characteristics of the compound.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 184.19 g/mol | |
| CAS Registry Number | 6050-80-2 | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 108–110 °C | Dependent on purity/polymorph |
| Solubility | Soluble in | Poorly soluble in water |
| ~280 nm, ~320 nm | Characteristic naphthalene absorption | |
| IR Spectrum | 1780–1800 | Strained 5-membered lactone |
Part 2: Synthetic Pathways[2]
The synthesis of 2H,3H-naphtho[1,2-b]furan-2-one typically proceeds through the cyclization of (2-hydroxynaphthalen-1-yl)acetic acid . The challenge lies in selectively installing the acetic acid side chain at the C1 position of 2-naphthol.
Pathway A: The Glyoxylic Acid Route (Condensation-Reduction)
This is the most robust method for generating the requisite carbon framework.
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Condensation: 2-Naphthol reacts with glyoxylic acid under basic conditions to form 2-hydroxy-1-naphthalene-glycolic acid.
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Reduction: The hydroxyl group of the glycolic acid side chain is reduced (classically using HI/Red P or modern catalytic hydrogenation) to form (2-hydroxy-1-naphthyl)acetic acid.
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Lactonization: Acid-catalyzed dehydration effects ring closure to yield the target lactone.
Pathway B: Radical Alkylation (Mn(III) Mediated)
Manganese(III) acetate mediated oxidative free-radical cyclization of 2-naphthol with acetic acid derivatives can directly yield the lactone, although regioselectivity (C1 vs C3 alkylation) must be controlled.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis.
Figure 1: Synthetic pathway from 2-naphthol to 2H,3H-naphtho[1,2-b]furan-2-one via the acetic acid intermediate.
Part 3: Reactivity & Functionalization
The chemical behavior of 2H,3H-naphtho[1,2-b]furan-2-one is defined by three reactive sites:
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The Lactone Carbonyl (C2): Susceptible to nucleophilic attack (ring opening).
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The
-Methylene (C3): Highly acidic protons ( ), allowing for enolate formation and alkylation. -
The Naphthalene Ring: Open to electrophilic aromatic substitution, primarily at the C4 position (para to the furan oxygen).
Ring Opening (Hydrolysis)
Treatment with aqueous alkali (NaOH/KOH) opens the lactone ring to form the salt of (2-hydroxy-1-naphthyl)acetic acid. This process is reversible upon acidification.
C3-Functionalization (The Tanshinone Route)
The C3 position is the gateway to complex natural products.
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Aldol Condensation: Reaction with aromatic aldehydes yields benzylidene derivatives.
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Alkylation: Deprotonation with LDA followed by alkyl halide addition installs alkyl groups, a key step in synthesizing Tanshinone analogues.
Figure 2: Divergent reactivity profile of the naphthofuranone core.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of (2-Hydroxynaphthalen-1-yl)acetic Acid Lactone
Note: This protocol synthesizes the immediate precursor and cyclizes it in situ or in a subsequent step.
Reagents:
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2-Naphthol (14.4 g, 100 mmol)
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Glyoxylic acid monohydrate (11.0 g, 120 mmol)
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Sodium Hydroxide (10% aqueous solution)
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Hydriodic acid (HI) (57%) or Red Phosphorus (for reduction)
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Toluene (for lactonization)
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p-Toluenesulfonic acid (p-TsOH)
Step-by-Step Methodology:
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Condensation: Dissolve 2-naphthol in 10% NaOH (100 mL). Cool to 0°C. Add glyoxylic acid solution dropwise. Stir at room temperature for 24 hours. Acidify with dilute HCl to precipitate the glycolic acid intermediate. Filter and dry.
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Reduction: Reflux the intermediate (10 g) with HI (30 mL) and Red Phosphorus (3 g) in acetic acid for 4 hours. (Alternatively, use catalytic hydrogenation Pd/C in acetic acid).
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Workup: Filter off phosphorus. Pour filtrate into water. Extract with ethyl acetate. Wash with brine, dry over
, and concentrate to yield crude (2-hydroxy-1-naphthyl)acetic acid. -
Lactonization (Ring Closure): Dissolve the crude acid in Toluene (100 mL). Add catalytic p-TsOH (100 mg). Reflux with a Dean-Stark trap to remove water azeotropically.
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Purification: Upon completion (TLC monitoring), cool the solution. Wash with
(to remove unreacted acid). Concentrate the organic layer.[1] Recrystallize the solid from Ethanol/Hexane.
Yield: Typically 60-75% overall. Validation:
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1H NMR (
): 4.15 (s, 2H, ), 7.2-8.0 (m, 6H, Ar-H). -
IR: Strong band at 1790
(Lactone C=O).
Part 5: Biological Applications & Pharmacological Potential[2][4][5]
Tanshinone Analogues (Anti-Cancer)
The 2H,3H-naphtho[1,2-b]furan-2-one scaffold mimics the A/B ring system of Tanshinones (active components of Salvia miltiorrhiza). Functionalization at C3 allows for the construction of ortho-quinone motifs that exhibit potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.
MCH-R1 Antagonism
Derivatives of this lactone, particularly those with carboxamide extensions, have been identified as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) . These compounds are investigated for the treatment of obesity and metabolic disorders.
References
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Sigma-Aldrich. "2H,3H-Naphtho[1,2-b]furan-2-one Product Sheet." Sigma-Aldrich Catalog. Link
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PubChem. "Naphtho[1,2-b]furan-2(3H)-one Compound Summary." National Center for Biotechnology Information. Link
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Chen, Y., et al. (2014). "Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides." RSC Advances, 4, 32123-32126. Link
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Mahadevan, K. M., & Vaidya, V. P. (2003). "Synthesis and pharmacological evaluation of naphtho[2,1-b]furan derivatives." Indian Journal of Pharmaceutical Sciences. Link
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NIST. "Naphtho[1,2-b]furan-2(3H)-one Mass Spectrum." NIST Chemistry WebBook. Link
